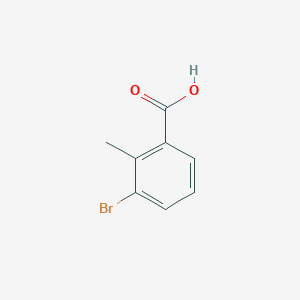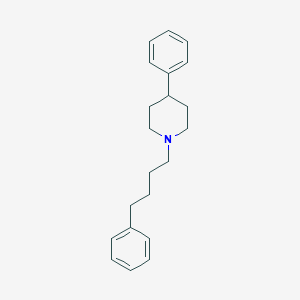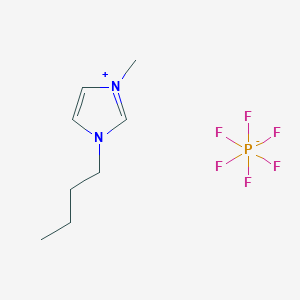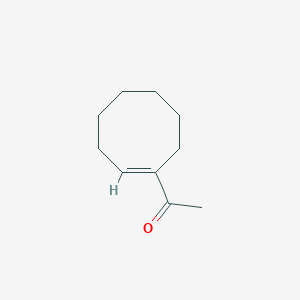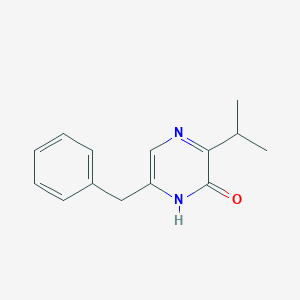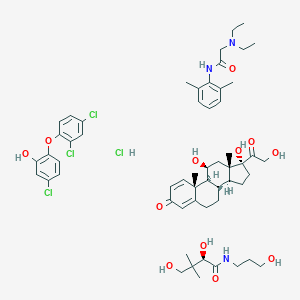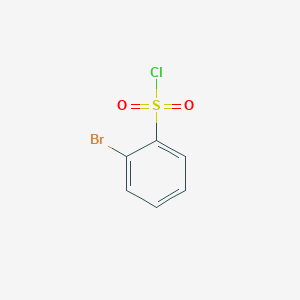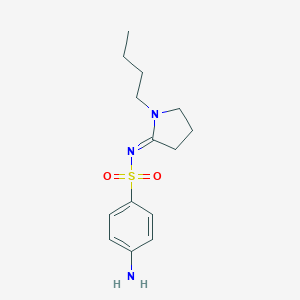
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide, also known as sulbactam, is a β-lactamase inhibitor that is commonly used in combination with β-lactam antibiotics to enhance their activity against β-lactamase-producing bacteria. Sulbactam has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
Sulbactam works by inhibiting the activity of β-lactamase enzymes, which are produced by many bacteria to degrade β-lactam antibiotics. By inhibiting β-lactamase, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide enhances the activity of β-lactam antibiotics against β-lactamase-producing bacteria.
Efectos Bioquímicos Y Fisiológicos
Sulbactam has been shown to have a low toxicity profile and is generally well-tolerated. It has been shown to have a half-life of approximately 1 hour and is primarily excreted in the urine. Sulbactam has also been shown to have a broad spectrum of activity against β-lactamase-producing bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulbactam has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of storage conditions. However, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide has some limitations for use in lab experiments. It is not effective against all types of β-lactamase-producing bacteria, and its activity may be affected by the pH of the surrounding environment.
Direcciones Futuras
There are several future directions for the study of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide. One area of research is the development of new β-lactamase inhibitors that are more effective against a wider range of β-lactamase-producing bacteria. Another area of research is the use of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide in combination with other antibiotics to enhance their activity against multidrug-resistant bacteria. Finally, the use of 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide in the treatment of infections caused by β-lactamase-producing bacteria in humans and animals is an area of ongoing research.
Métodos De Síntesis
Sulbactam is synthesized by the reaction of 2-aminomethylpyrrolidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butyraldehyde to form the final product, 4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide.
Aplicaciones Científicas De Investigación
Sulbactam has been widely used in scientific research as a β-lactamase inhibitor. It is commonly used in combination with β-lactam antibiotics to enhance their activity against β-lactamase-producing bacteria. Sulbactam has also been studied for its potential use in the treatment of infections caused by multidrug-resistant bacteria.
Propiedades
Número CAS |
126826-58-2 |
|---|---|
Nombre del producto |
4-Amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide |
Fórmula molecular |
C14H21N3O2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(NE)-4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-2-3-10-17-11-4-5-14(17)16-20(18,19)13-8-6-12(15)7-9-13/h6-9H,2-5,10-11,15H2,1H3/b16-14+ |
Clave InChI |
IBAHCHOCDXMEGE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Sinónimos |
(NZ)-4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



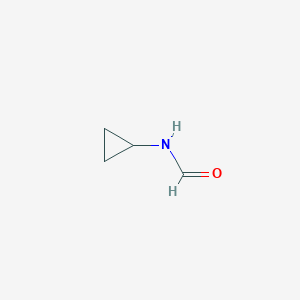
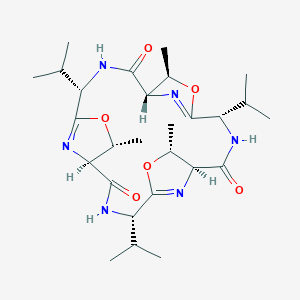
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
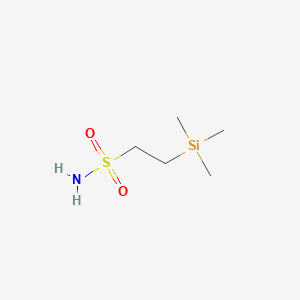
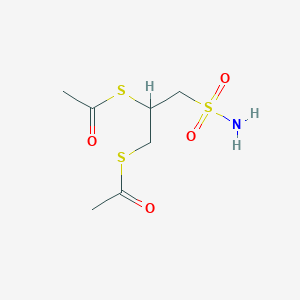
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)
